![molecular formula C17H13Cl2N3OS B2374716 N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688337-38-4](/img/structure/B2374716.png)
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
- N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide has demonstrated antifungal properties. Researchers have explored its potential as an antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal cell wall synthesis or disrupting membrane integrity .
- The compound has shown promise as an antiparasitic agent. Studies have investigated its efficacy against protozoan parasites, such as Trypanosoma and Leishmania species. By targeting specific metabolic pathways, it may offer an alternative treatment for parasitic infections .
- N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide interacts with gamma-aminobutyric acid (GABA) receptors. It acts as a partial agonist or antagonist, affecting GABAergic neurotransmission. Researchers have explored its potential in anxiety and epilepsy management .
- Investigations into the compound’s neuropharmacological effects have revealed its influence on serotonin and dopamine receptors. It may impact mood regulation, cognition, and behavior. Researchers continue to explore its potential in treating neuropsychiatric disorders .
- Some studies suggest that N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide exhibits analgesic properties. It may modulate pain perception through interactions with opioid receptors or other pain pathways .
- Researchers have used this compound as a scaffold for designing novel derivatives. By modifying its structure, they aim to create more potent and selective drugs for various therapeutic targets. Computational approaches and medicinal chemistry play a crucial role in this field .
Antifungal Activity
Antiparasitic Effects
GABA Receptor Modulation
Neuropharmacology
Analgesic Properties
Chemical Biology and Drug Design
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-4-6-15(7-5-12)22-9-8-20-17(22)24-11-16(23)21-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXGAIMRVVWZKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide |
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